Astraisoflavanin
Description
Contextualization within the Flavonoid and Isoflavonoid (B1168493) Class of Natural Products
Flavonoids constitute a large and diverse class of polyphenolic secondary metabolites ubiquitous in the plant kingdom. wikipedia.orgnih.govfrontiersin.orgnih.gov Their fundamental chemical architecture consists of a 15-carbon skeleton, typically abbreviated as C6-C3-C6, which comprises two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C, containing an embedded oxygen atom). wikipedia.orgnih.govfrontiersin.org
Isoflavonoids are a distinct subclass of flavonoids. The key structural feature differentiating isoflavonoids from other flavonoids is the position of the benzene (B151609) B-ring, which is attached to the C3 carbon of the heterocyclic C-ring, rather than the C2 position. ctdbase.orgwikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.org This unique arrangement leads to their characteristic chemical and biological properties. Isoflavonoids are synthesized through the flavonoid biosynthesis pathway, with liquiritigenin (B1674857) or naringenin (B18129) serving as precursors. wikipedia.orgmdpi.com The isoflavonoid group is broad and includes several structurally similar subgroups such as isoflavones, isoflavanones, isoflavans, pterocarpans, and rotenoids. wikipedia.orgmdpi.com Astraisoflavanin itself is specifically identified as an isoflavan (B600510) glucoside, meaning it is a glucoside derived from glucose. researchgate.netnih.govctdbase.orgctdbase.org
The chemical properties of this compound are summarized in the table below:
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 131420 | nih.gov |
| Molecular Formula | C23H28O10 | nih.gov |
| Molecular Weight | 464.5 g/mol | nih.gov |
| Exact Mass | 464.17 Da | hodoodo.com |
| CAS Number | 131749-60-5 | nih.gov |
| Synonyms | Mucronulatol-7-O-glucopyranoside, (3S-(-)-mucronulatol-7-O-D-glucopyranoside) | researchgate.netnih.govnih.gov |
Significance of Isoflavonoids in Phytochemistry and Plant Metabolomics
Isoflavonoids are recognized as crucial plant secondary metabolites, playing multifaceted roles in plant physiology and ecological interactions. nih.govnih.govfrontiersin.orgnih.govencyclopedia.pub Their biosynthesis pathways are considered among the most distinctive natural product pathways in plants. nih.gov
In phytochemistry and plant metabolomics, isoflavonoids are particularly significant for several reasons:
Phytoalexins: They function as phytoalexins, which are low-molecular-weight compounds synthesized and accumulated by plants in response to stress and microbial attacks. frontiersin.orgmdpi.comencyclopedia.pubfrontiersin.org These defensive compounds exhibit fungistatic, antibacterial, antiviral, and antioxidant properties, protecting plants against a range of pathogens including nematodes, oomycetes, fungi, bacteria, and viruses. frontiersin.orgmdpi.comfrontiersin.org
Signaling Molecules: Isoflavonoids are vital signaling molecules in plant-microbe interactions, notably mediating symbiotic relationships between leguminous plants and nitrogen-fixing bacteria, such as Rhizobium. frontiersin.orgnih.govencyclopedia.pubfrontiersin.org They induce the expression of nodulation genes in rhizobia, thereby enhancing the nodulation process in legumes, which is critical for biological nitrogen fixation. nih.govencyclopedia.pubfrontiersin.org
Developmental and Stress Responses: Beyond defense and symbiosis, isoflavonoids are involved in regulating various plant processes, including auxin transport, male fertility, pollination, seed development, and flower coloring. nih.govfrontiersin.org They also confer protective roles against abiotic stresses such as ultraviolet (UV) radiation, cold, salt, drought, and heavy metals, as well as biotic stresses like herbivore attacks. nih.govfrontiersin.orgencyclopedia.pub The accumulation of isoflavonoids in plants can also be induced by hormonal signals. frontiersin.org
Historical Overview of Research on Bioactive Compounds from Astragalus Species
The genus Astragalus, belonging to the Fabaceae (legume) family, is one of the largest genera of flowering plants, encompassing over 2,500 species globally. phcogrev.commdpi.com Plants from this genus have been extensively utilized in traditional medicine systems for centuries, most notably in Traditional Chinese Medicine (TCM), where Astragalus Radix (the root of Astragalus membranaceus and Astragalus membranaceus var. mongholicus) is a prominent herbal medicine. phcogrev.comaloki.hunih.govresearchgate.netmdpi.comoszk.hu
Historical phytochemical investigations of Astragalus species have revealed a rich diversity of bioactive compounds. The primary classes of metabolites identified include polysaccharides, saponins, and flavonoids, with flavonoids representing the largest group of polyphenolic compounds found in Astragalus. phcogrev.commdpi.comaloki.hunih.govresearchgate.netoszk.hu Research into the flavonoids isolated from Astragalus species dates back at least to 1952. phcogrev.com
Astragalus membranaceus and Astragalus membranaceus var. mongholicus are among the most thoroughly studied Astragalus species due to their traditional medicinal significance. researchgate.netresearchgate.netmdpi.com this compound itself was identified as a new compound during phytochemical studies of the roots of Astragalus membranaceus var. mongholicus, contributing to the expanding knowledge of natural products from this genus. researchgate.netnih.gov Subsequent research has also reported its presence in Astragalus membranaceus, Astragalus chrysopterus, and Astragalus dahuricus. nih.govfrontiersin.orghodoodo.comphcogrev.comaloki.humdpi.comfrontiersin.orgnih.gov Recent reviews (2020-2025) continue to highlight the ongoing discovery and analysis of newly identified flavonoids, triterpenoid (B12794562) saponins, and alkaloids within Astragalus species, underscoring the genus's continued importance in natural product research. nih.gov
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
CAS No. |
131749-60-5 |
|---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
InChI Key |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Other CAS No. |
131749-60-5 |
Synonyms |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
Origin of Product |
United States |
Phytogeographical Distribution and Botanical Sourcing of Astraisoflavanin
Primary Botanical Origins within the Genus Astragalus
Astraisoflavanin has been identified in several species within the Astragalus genus, with Astragalus membranaceus and its varieties being the most prominent sources.
Astragalus membranaceus (Fisch.) Bunge and Varieties
The dried root of Astragalus membranaceus (known as Huang qi in traditional Chinese medicine) is a well-documented source of this compound aloki.huanastore.comtandfonline.comacademicjournals.orgresearchgate.net. This plant is native to China, Mongolia, and Sichuan province, thriving in temperate regions, particularly on sandy soils in mountain valleys and along riverbanks anastore.com. It is extensively cultivated in northern China for medicinal purposes tandfonline.com. This compound, specifically identified as (3S-(-)-mucronulatol-7-O-D-glucopyranoside), has been isolated from the alcoholic extract of Astragalus membranaceus var. mongholicus root nih.gov. Both Astragalus membranaceus and Astragalus membranaceus var. mongholicus are widely utilized medicinal Astragalus species, and this compound is among the numerous constituents isolated from their roots nih.govnih.gov.
Other Documented Astragalus Species Containing this compound
Beyond Astragalus membranaceus and its varieties, this compound has also been reported in other Astragalus species. Research indicates its presence in Astragalus chrysopterus and Astragalus dahuricus phcogrev.com.
The following table summarizes the primary botanical sources of this compound:
| Botanical Species | Common Name (if applicable) | Part of Plant | Reference |
| Astragalus membranaceus (Fisch.) Bunge | Huang qi | Dried Root | aloki.huanastore.comtandfonline.comacademicjournals.orgresearchgate.net |
| Astragalus membranaceus var. mongholicus (Bge.) Hsiao | - | Root | nih.govnih.govnih.gov |
| Astragalus chrysopterus | - | - | phcogrev.com |
| Astragalus dahuricus | - | - | phcogrev.com |
Agronomic and Environmental Factors Influencing this compound Accumulation
The biosynthesis and accumulation of secondary metabolites, including this compound, in medicinal plants are intricate processes influenced by a combination of internal developmental genetic circuits and external environmental factors nih.gov. Key environmental factors that can significantly impact the content of secondary metabolites include light intensity, temperature, soil water availability, soil fertility, and salinity mdpi.com. Even a change in a single environmental factor can alter the accumulation of these compounds, even if other conditions remain constant mdpi.com.
Chemotaxonomic Implications of this compound Distribution
This compound belongs to the class of isoflavonoids, which are a subgroup of flavonoids phcogrev.comctdbase.org. Flavonoids constitute a large and important group of plant polyphenols widely distributed across various plant species, including those within the Astragalus genus phcogrev.comnih.gov. The presence and specific distribution patterns of these compounds are valuable tools in chemotaxonomy, the classification of organisms based on their chemical constituents phcogrev.com.
The Astragalus genus is known for its diverse array of metabolites, including flavonoids, saponins, and polysaccharides, which are crucial for chemotaxonomic differentiation aloki.hunih.govphcogrev.comresearchgate.net. Notably, studies have indicated a significant difference in flavonoid diversity between Astragalus membranaceus var. mongholicus and Astragalus membranaceus, with the former containing 153 flavonoids and the latter 69, including 38 common flavonoids nih.gov. This variation in flavonoid profiles, which includes compounds like this compound, underscores the potential for using the presence and relative abundance of specific isoflavonoids as chemotaxonomic markers to distinguish between Astragalus species and their varieties. The identification of novel isoflavonoids from Astragalus species further supports their utility in understanding the chemical relationships within this extensive genus phcogrev.com.
Biosynthetic Pathways and Regulation of Astraisoflavanin Formation
Overview of the Isoflavonoid (B1168493) Biosynthetic Pathway
The biosynthesis of isoflavonoids is a well-characterized branch of the flavonoid pathway, predominantly active in leguminous plants. It utilizes precursors from primary metabolism to construct the characteristic 3-phenylchroman skeleton.
The journey to Astraisoflavanin begins with the shikimate and phenylpropanoid pathways, which provide the essential building blocks. The primary precursor is the aromatic amino acid L-phenylalanine. nih.gov
The general phenylpropanoid pathway involves three key enzymatic steps to convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate for all flavonoid classes. nih.gov This activated cinnamic acid derivative is then directed towards the flavonoid pathway. Here, Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form naringenin (B18129) chalcone. researchgate.net Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin, or in a parallel pathway involving Chalcone Reductase (CHR), isoliquiritigenin (B1662430) is formed and cyclized to liquiritigenin (B1674857). nih.gov Liquiritigenin serves as a crucial entry point for the biosynthesis of many isoflavonoids found in Astragalus.
Table 1: Key Enzymes in the General Phenylpropanoid and Flavonoid Pathways
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.gov |
| Chalcone Synthase | CHS | Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. researchgate.net |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones (e.g., isoliquiritigenin) into flavanones (e.g., liquiritigenin). nih.gov |
The commitment step that distinguishes the isoflavonoid pathway from other flavonoid pathways is catalyzed by Isoflavone (B191592) Synthase (IFS). nih.govfrontiersin.org IFS is a cytochrome P450-dependent monooxygenase that mediates a complex reaction involving hydroxylation and a 2,3-aryl ring migration of the B-ring on the flavanone substrate (e.g., liquiritigenin). nih.govfrontiersin.org This reaction forms an unstable intermediate, 2-hydroxyisoflavanone (B8725905).
Subsequently, the enzyme 2-Hydroxyisoflavanone Dehydratase (HID), also known as Isoflavone Dehydratase (IFD), catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate. frontiersin.orgresearchgate.net This step creates a double bond in the C-ring, resulting in the formation of the stable isoflavone scaffold, such as daidzein (B1669772) (from liquiritigenin). researchgate.net These core isoflavones then serve as substrates for a variety of tailoring enzymes that produce the vast diversity of isoflavonoids, including this compound.
Specific Enzymatic Modifications in this compound Biosynthesis (Hypothesized)
The specific biosynthetic pathway leading from a core isoflavone to this compound—(S)-3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside—has not been fully elucidated. However, based on its chemical structure and the known enzymatic capabilities of Astragalus and other legumes, a plausible pathway can be hypothesized. The pathway likely begins with the isoflavone daidzein, which is further modified.
Hydroxylation and Methylation: The isoflavone intermediate undergoes hydroxylation and O-methylation reactions to form the substituted B-ring seen in this compound. Enzymes such as Isoflavone 3'-Hydroxylase (I3'H) and Isoflavone O-Methyltransferase (IOMT) are known to be active in Astragalus, producing compounds like calycosin (B1668236) and formononetin, which possess similar substitution patterns. nih.gov A series of such reactions would be required to produce the 3-hydroxy-2,4-dimethoxy B-ring.
Reduction to an Isoflavan (B600510): The key structural feature of this compound is its isoflavan core, which lacks the double bond present in isoflavones. This conversion is catalyzed by reductases. The process is likely a two-step reduction:
Isoflavone Reductase (IFR): This enzyme would catalyze the reduction of the C2=C3 double bond of the isoflavone to produce an isoflavanone (B1217009) intermediate. nih.gov
Isoflavanone Reductase: A second reductase would then reduce the C4-keto group of the isoflavanone to a hydroxyl group, which is subsequently removed, yielding the isoflavan scaffold.
Glycosylation: The final step is the attachment of a glucose molecule to the 7-hydroxyl group of the isoflavan aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT). Several flavonoid-specific UGTs have been identified in Astragalus, such as AmUGT88E29 and AmUGT88E30, which show high catalytic activity towards isoflavones and could potentially glycosylate the isoflavan precursor of this compound. researchgate.netnih.gov
Table 2: Hypothesized Enzymatic Steps for this compound Formation
| Enzyme Class (Hypothesized) | Abbreviation | Proposed Function in this compound Biosynthesis |
| Isoflavone Hydroxylase | IFH | Catalyzes hydroxylation at specific positions on the isoflavone B-ring. |
| Isoflavone O-Methyltransferase | IOMT | Transfers a methyl group to hydroxyl groups on the isoflavone rings. nih.gov |
| Isoflavone Reductase | IFR | Reduces the isoflavone double bond to form an isoflavanone. nih.gov |
| Isoflavanone Reductase | IFR-like | Reduces the keto group of the isoflavanone, leading to the isoflavan core structure. |
| UDP-Glycosyltransferase | UGT | Transfers a glucose moiety from UDP-glucose to the 7-OH group of the isoflavan aglycone. researchgate.net |
Genetic and Molecular Regulation of Isoflavonoid Production in Astragalus
The production of isoflavonoids, including this compound, in Astragalus is tightly regulated at the genetic and molecular level. The expression of biosynthetic genes is controlled by a complex network of transcription factors and is influenced by developmental cues and environmental stimuli.
Studies on Astragalus membranaceus and Astragalus mongholicus have shown that the accumulation of isoflavones varies significantly with the age and growth pattern of the plant, indicating developmental regulation. nih.gov Transcriptome analyses have identified numerous genes involved in the phenylpropanoid and isoflavonoid pathways. frontiersin.org The expression levels of core genes like PAL, C4H, CHS, and CHI are often correlated with the content of isoflavonoids. nih.gov For instance, transient gene silencing of a specific chalcone isomerase, AmCHI3, in A. mongholicus led to a significant decrease in the content of calycosin and formononetin, demonstrating its positive regulatory role in isoflavone synthesis. frontiersin.org
Environmental factors also play a crucial role. Exposure to UV-B radiation has been shown to significantly induce the accumulation of isoflavones in Astragalus species. researchgate.net This induction is correlated with the up-regulation of biosynthetic genes, suggesting a stress-response mechanism that enhances the production of these defensive compounds. researchgate.net The glycosylation step, in particular, appears to be a key part of the UV-B stress response. researchgate.net
Biotechnological and Metabolic Engineering Strategies for Enhanced Isoflavonoid Production
The medicinal importance of isoflavonoids has driven efforts to enhance their production using biotechnological and metabolic engineering approaches. These strategies aim to overcome the low yields often found in natural plant sources.
One promising strategy is the overexpression of key regulatory or biosynthetic genes. In A. membranaceus, the overexpression of the glycosyltransferase gene AmUGT88E29 in hairy root cultures resulted in a significant increase in the content of the isoflavone glucoside, calycosin-7-O-β-d-glucoside. nih.gov This highlights the potential of manipulating late steps in the pathway to accumulate specific desired compounds.
Another approach involves blocking competing metabolic pathways to channel precursors towards isoflavonoid synthesis. For example, down-regulating enzymes in competing branches, such as the flavonol or anthocyanin pathways, could increase the availability of the flavanone precursor naringenin for Isoflavone Synthase (IFS). pnas.org
Heterologous expression, or producing plant-specific compounds in microbial hosts like E. coli or yeast, is also a powerful strategy. nih.gov By introducing the key genes for the isoflavonoid pathway (e.g., CHS, CHI, IFS) into a microbial system, it is possible to produce isoflavone aglycones from simple precursors. frontiersin.org Further introduction of tailoring enzymes, such as the hypothesized reductases, methyltransferases, and glycosyltransferases for this compound, could enable the complete microbial synthesis of this complex molecule.
Table 3: Biotechnological Strategies for Isoflavonoid Production
| Strategy | Approach | Potential Outcome |
| Overexpression | Increase the expression of a rate-limiting or key biosynthetic gene (e.g., UGTs) in the host plant. nih.gov | Enhanced accumulation of a specific isoflavonoid or its derivative. |
| Gene Silencing / Knockout | Down-regulate or eliminate the expression of genes in competing pathways (e.g., using RNAi or CRISPR/Cas9). frontiersin.org | Increased precursor flux towards the isoflavonoid pathway, boosting overall yield. |
| Heterologous Production | Transfer the entire biosynthetic pathway into a microbial host (e.g., E. coli, yeast). nih.gov | Scalable, controlled production of isoflavonoids independent of plant cultivation. |
| Elicitation | Use of biotic or abiotic elicitors (e.g., UV-B, methyl jasmonate) in plant cell or hairy root cultures. researchgate.net | Induction of defense pathways, leading to increased synthesis of isoflavonoids. |
Advanced Methodologies for Isolation, Purification, and Structural Characterization of Astraisoflavanin
Diverse Extraction Techniques from Plant Matrices
The initial step in isolating Astraisoflavanin from plant material, primarily the roots of Astragalus membranaceus, involves its extraction from the complex plant matrix. The choice of extraction technique is crucial as it influences the yield and purity of the final product. Both conventional and modern methods are employed, each with distinct advantages and limitations.
Traditional methods such as maceration, percolation, and Soxhlet extraction are still utilized due to their simplicity and cost-effectiveness. These methods typically involve the use of organic solvents like ethanol (B145695) or methanol (B129727) to dissolve the target compound from the dried and powdered plant material. However, they are often time-consuming and require large volumes of solvents.
To overcome these limitations, modern extraction techniques have been developed. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. SFE, a green technology, uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent, which offers high selectivity and leaves no residual solvent in the extract. The optimization of extraction parameters such as solvent type, temperature, time, and pressure is critical to maximize the yield of this compound while minimizing the co-extraction of impurities.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, large solvent volume. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Time-consuming, potential thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls. | Faster, higher yield, less solvent. | Specialized equipment required. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating. | Very fast, reduced solvent consumption. | Potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Extraction with a supercritical fluid (e.g., CO2). | High selectivity, solvent-free product. | High initial equipment cost. |
Comprehensive Chromatographic Purification Strategies for this compound Enrichment
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. Chromatographic techniques are the cornerstone of this purification process, exploiting the differential physicochemical properties of the compounds in the mixture.
Adsorption Chromatography Applications
Adsorption chromatography is a fundamental technique used in the initial stages of purification. It separates compounds based on their differential adsorption to a solid stationary phase. For the purification of isoflavonoids like this compound, common adsorbents include silica (B1680970) gel and polyamide.
The crude extract is loaded onto a column packed with the adsorbent, and a solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity, leading to their separation. The choice of mobile phase is critical and is often a mixture of solvents with varying polarities, such as a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing this compound.
Size-Exclusion Chromatography and Its Role in Isoflavonoid (B1168493) Separation
Size-exclusion chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size. This technique is particularly useful for separating this compound from larger or smaller molecules present in the partially purified extract.
The stationary phase in SEC consists of porous beads, with a specific pore size. A commonly used material for the separation of flavonoids is Sephadex LH-20. When the sample is passed through the column, smaller molecules can enter the pores of the beads and are therefore retained for a longer time. Larger molecules that cannot enter the pores pass through the column more quickly. By selecting a gel with an appropriate pore size, this compound can be effectively separated from other components based on its molecular dimensions. Methanol is a frequently used mobile phase in Sephadex LH-20 chromatography for the purification of isoflavonoids.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification and purity assessment of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
This compound, being a moderately polar compound, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, its elution from the column can be precisely controlled. A gradient elution, where the proportion of the organic modifier is gradually increased, is often employed to achieve optimal separation of closely related compounds. The purity of the isolated this compound is determined by the presence of a single, sharp peak in the chromatogram, and its identity can be confirmed by comparing its retention time with that of a known standard.
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Separation Principle |
| Adsorption Chromatography | Silica Gel, Polyamide | Chloroform-Methanol gradient | Differential adsorption |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Molecular size |
| Reversed-Phase HPLC | C18-bonded silica | Water-Acetonitrile gradient | Differential partitioning |
Other Advanced Chromatographic Modalities
Besides the conventional chromatographic methods, other advanced modalities can be employed for the purification of this compound. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption and sample degradation. This technique has been successfully applied to the separation of isoflavonoids from Astragalus species. The choice of the two-phase solvent system is critical for a successful separation in HSCCC.
Spectroscopic and Spectrometric Techniques for Structural Elucidation (Focus on principles and applications, not specific compound data)
Once this compound has been isolated in a pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
¹H NMR (Proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.
¹³C NMR (Carbon-13 NMR) provides information about the number of different types of carbon atoms and their chemical environment.
2D NMR techniques are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular framework. For instance, the Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, which is crucial for assembling the different fragments of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. By analyzing the fragments produced, valuable information about the different structural motifs within the molecule can be obtained, which complements the data from NMR spectroscopy. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoids.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds (e.g., O-H, C=O, C=C). This information helps to confirm the presence of key functional groups in the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to identify the chromophoric system, which is characteristic of the isoflavonoid skeleton.
By combining the data from these complementary techniques, the complete and unambiguous structure of this compound can be elucidated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For an isoflavan (B600510) glucoside such as this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the A and B rings, the protons of the heterocyclic C ring, and the protons of the glucose moiety. The chemical shifts (δ) are influenced by the presence of hydroxyl and methoxy (B1213986) groups, which typically cause downfield shifts for adjacent protons. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) provide information on the connectivity of protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, oxygenated). For this compound, characteristic signals would be expected for the carbons of the isoflavan core and the glucoside unit.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.
COSY spectra show correlations between coupled protons, helping to establish proton-proton connectivity within individual spin systems, such as the aromatic rings and the sugar moiety.
HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.
HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different structural fragments, such as linking the glucoside unit to the isoflavan core and determining the positions of the methoxy groups.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties:
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (A & B Rings) | 6.0 - 8.0 | 90 - 165 |
| Heterocyclic Protons (C Ring) | 2.5 - 5.5 | 20 - 80 |
| Glucoside Protons | 3.0 - 5.5 | 60 - 105 |
| Methoxy Protons | 3.5 - 4.0 | 55 - 65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) are used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, a critical first step in structural elucidation.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For a glycosylated isoflavan like this compound, characteristic fragmentation patterns would include:
Loss of the Glucoside Moiety: A neutral loss of 162 Da (corresponding to a hexose (B10828440) sugar) is a hallmark of flavonoid glycosides, revealing the mass of the aglycone.
Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the heterocyclic C-ring is a common fragmentation pathway for flavonoids, providing information about the substitution patterns on the A and B rings. nih.gov
Loss of Small Neutral Molecules: Losses of molecules such as H₂O, CO, and CH₃ (from methoxy groups) are also observed and aid in the structural assignment. mdpi.com
Expected Key Mass Fragments for this compound:
| m/z Value | Interpretation |
|---|---|
| [M+H]⁺ or [M-H]⁻ | Molecular ion peak, provides molecular weight. |
| [M - 162] | Loss of the glucose unit, indicating the aglycone. |
| RDA Fragments | Ions resulting from the cleavage of the C-ring, indicative of A and B ring substitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems known as chromophores. The isoflavonoid core of this compound contains aromatic rings, which act as chromophores.
The UV-Vis spectrum of an isoflavonoid typically shows two major absorption bands:
Band I: Appears at a longer wavelength (typically 300-380 nm) and is associated with the B-ring cinnamoyl system.
Band II: Appears at a shorter wavelength (typically 240-280 nm) and is related to the A-ring benzoyl system.
The exact position (λmax) and intensity of these bands are influenced by the substitution pattern on the aromatic rings. The presence of hydroxyl and methoxy groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can help to identify the location of free hydroxyl groups on the flavonoid skeleton.
Expected UV Absorption Maxima for this compound:
| Band | Typical Wavelength Range (nm) | Associated Structural Feature |
|---|---|---|
| Band I | ~280-330 | B-ring system |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups (both phenolic and alcoholic from the sugar moiety).
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to aliphatic C-H stretching, while aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region are characteristic of C-O stretching from the ether linkages (methoxy groups and the glycosidic bond) and hydroxyl groups. rsc.org
Expected Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl groups |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic rings |
Investigation of Biological Mechanisms and Putative Bioactivity of Astraisoflavanin in Vitro
Mechanistic Contributions of Isoflavonoids to Antioxidant Processes at the Cellular Level
Isoflavonoids from Astragalus are recognized for their antioxidant properties, which are broadly attributed to their chemical structure. frontiersin.orgnih.gov These compounds are known to neutralize various reactive oxygen species (ROS), thereby mitigating cellular damage. nih.gov
Free Radical Scavenging Activities and Oxidative Stress Modulation
There is a lack of specific in vitro studies detailing the free radical scavenging activities of Astraisoflavanin. Scientific investigations have not yet been published that quantify its capacity to scavenge radicals such as the superoxide (B77818) anion or hydroxyl radical, nor have there been reports on its ability to modulate oxidative stress in cellular models. While other flavonoids from Astragalus have demonstrated such activities, specific data for this compound is not available. nih.gov
Enzyme Modulation in Antioxidant Defense Systems
Detailed research on the effects of this compound on the activity or expression of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), has not been reported in the scientific literature. Studies on total flavonoids from Astragalus have shown modulation of these enzymes, but the specific contribution of this compound to this effect remains uninvestigated. nih.govmdpi.com
Modulatory Effects on Cellular Pathways Relevant to Immunological Responses
Flavonoids derived from Astragalus are known to possess immunomodulatory and anti-inflammatory properties. nih.govmdpi.com These effects are often mediated through the regulation of key signaling pathways involved in the immune response.
Perturbation of Inflammatory Signaling Cascades
There are no specific in vitro studies available that demonstrate the direct effects of this compound on inflammatory signaling cascades. The ability of total flavonoids from Astragalus to inhibit pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) has been documented, but the individual role of this compound in these processes has not been elucidated. nih.govmdpi.com
Influence on Metabolic Pathways Linked to Immune Regulation
The field of immunometabolism explores the interplay between metabolic pathways and immune cell function. Currently, there is no published research investigating the influence of this compound on the metabolic pathways within immune cells, such as T cells or macrophages. Therefore, its role in modulating immune cell function through metabolic reprogramming is unknown.
Cellular Insights into Antiproliferative Activities of Astragalus Flavonoids
Various flavonoids isolated from Astragalus species have been reported to exhibit antiproliferative effects against different cancer cell lines. phcogrev.comnih.gov However, specific data on this compound is not available.
In vitro studies on the antiproliferative activity of this compound have not been published. Consequently, there is no data available regarding its potential to inhibit the growth of cancer cells, nor any insights into the underlying cellular mechanisms, such as cell cycle arrest or induction of apoptosis.
Data Tables
Due to the lack of specific experimental data for this compound in the scientific literature, no data tables can be generated at this time.
Induction of Apoptotic Pathways and Cell Cycle Arrest (General for flavonoids)
Flavonoids, as a chemical class, are widely recognized for their capacity to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancerous cells, thereby preventing their uncontrolled proliferation. mdpi.comnih.gov These mechanisms are fundamental to their potential as anticancer agents.
Induction of Apoptosis: Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of key regulatory proteins involved in apoptosis. For example, they have been shown to increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis. mdpi.com Some flavonoids can also activate p53, a tumor suppressor protein that plays a critical role in inducing apoptosis in response to cellular stress. nih.gov
Cell Cycle Arrest: Flavonoids can interfere with the progression of the cell cycle, often causing arrest at the G2/M or G1/S phases. researchgate.netnih.gov This prevents the cancer cells from dividing and proliferating. The arrest at the G2/M phase is often associated with the downregulation of proteins such as cdc2 and cyclin B1. researchgate.netnih.gov In some cases, flavonoids can induce G1 phase arrest by upregulating cyclin-dependent kinase inhibitors like p21 and p27. nih.gov For example, genistein (B1671435) has been observed to induce a G2/M cell cycle arrest in human colon cancer cells in a p53-dependent manner. nih.gov
Table 2: General Mechanisms of Apoptosis and Cell Cycle Arrest by Flavonoids
| Mechanism | Key Protein/Pathway Targets | Outcome |
| Apoptosis Induction | ↑ Bax/Bcl-2 ratio, ↑ p53 activation, Caspase activation | Programmed cell death of cancer cells |
| Cell Cycle Arrest | ↓ cdc2, ↓ Cyclin B1, ↑ p21, ↑ p27 | Halting of cancer cell division |
This table summarizes general mechanisms for the flavonoid class, as specific data for this compound is not available.
Potential Roles in Neuroprotective Mechanisms Based on Isoflavonoid (B1168493) Class Activities
While direct neuroprotective studies on this compound are limited, the broader class of isoflavonoids has demonstrated significant potential in protecting neurons from damage and degeneration. nih.govbiorxiv.org These effects are attributed to a variety of mechanisms, suggesting that this compound, as a member of this class, may share similar neuroprotective properties.
Isoflavonoids are known to exert their neuroprotective effects through several key pathways:
Antioxidant Effects: Isoflavonoids can scavenge free radicals and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. nih.gov
Anti-inflammatory Properties: They can modulate inflammatory responses in the brain by inhibiting the activation of microglia and the production of pro-inflammatory cytokines. nih.goviiarjournals.org The inhibition of the NF-κB pathway is one of the key mechanisms in this process. iiarjournals.org
Modulation of Estrogenic Receptors: Due to their structural similarity to estrogen, isoflavonoids can interact with estrogen receptors (ERα and ERβ) in the brain, which are known to play a role in neuronal health and plasticity. nih.govjst.go.jp
Anti-apoptotic Activity: Isoflavonoids can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins. nih.govmdpi.com
Modulation of Signaling Pathways: They can influence various signaling pathways crucial for neuronal survival and function, such as the PI3K/Akt and MAPK pathways. mdpi.com Studies have shown that isoflavones like daidzein (B1669772) can exert neuroprotective effects in vitro by activating the PI3K/Akt pathway. mdpi.com
Research on isoflavone-rich extracts and individual isoflavones has shown they can rescue dopaminergic neurons from toxins and alleviate deficits in mitochondrial respiration in models of Parkinson's disease. biorxiv.org Furthermore, in vitro studies have demonstrated that isoflavones can promote the proliferation and viability of neuronal cells. jst.go.jp
Table 3: Potential Neuroprotective Mechanisms of Isoflavonoids
| Mechanism | Description | Potential Relevance to this compound |
| Antioxidant Activity | Scavenging of reactive oxygen species to reduce cellular damage. | As an isoflavonoid, likely possesses antioxidant properties. |
| Anti-inflammatory Action | Inhibition of pro-inflammatory pathways (e.g., NF-κB) in the brain. | May contribute to reducing neuroinflammation. |
| Estrogen Receptor Modulation | Interaction with estrogen receptors to promote neuronal survival. | Structural similarity to other isoflavonoids suggests potential for ER binding. |
| Anti-apoptotic Effects | Regulation of apoptosis-related proteins to prevent neuronal cell death. | Could potentially inhibit neuronal apoptosis. |
| Signaling Pathway Modulation | Influence on pathways like PI3K/Akt to support neuron function. | May modulate key signaling cascades for neuroprotection. |
This table outlines the general neuroprotective mechanisms of the isoflavonoid class, suggesting potential activities for this compound.
Structure Activity Relationship Sar Studies of Astraisoflavanin and Analogues
Principles and Methodologies of Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates how the chemical structure of a compound correlates with its biological activity. oncodesign-services.comcollaborativedrug.com The primary goal is to identify the key structural features, or pharmacophores, that are responsible for the desired biological effect. By systematically modifying the molecular structure of a lead compound, researchers can deduce which parts of the molecule are crucial for its activity, which can be altered to enhance potency or selectivity, and which parts may lead to undesirable effects. oncodesign-services.com
Methodologically, SAR studies involve the synthesis of a series of analogues of a parent compound, where specific parts of the molecule are systematically varied. These variations can include changes to the carbon skeleton, the introduction or removal of functional groups, and alterations in stereochemistry. iiarjournals.org The biological activity of each analogue is then determined through in vitro or in vivo assays. oncodesign-services.com By comparing the activities of these related compounds, a qualitative understanding of the SAR can be established. collaborativedrug.com
For flavonoids and isoflavonoids, SAR studies often focus on key structural elements:
The number and position of hydroxyl (-OH) groups: The placement of hydroxyl groups on the A and B rings significantly influences antioxidant and other biological activities. mdpi.commdpi.com
The substitution pattern on the B ring: The nature and location of substituents on the B ring are often critical determinants of biological potency and selectivity. nih.gov
Other functional group modifications: The introduction of groups like methoxy (B1213986) (-OCH3), prenyl, or glycosidic moieties can alter a compound's lipophilicity, metabolic stability, and mechanism of action. mdpi.comnih.gov
Computational Approaches to SAR Analysis of Isoflavonoids
Computational methods have become indispensable in modern SAR analysis, offering a time- and cost-effective alternative to traditional experimental approaches. mdpi.com These in silico techniques allow for the prediction of the biological activity of novel compounds and provide insights into their mechanisms of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is essentially an equation that correlates physicochemical or structural descriptors of molecules with their observed activities. mdpi.comresearchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A collection of molecules with known biological activities (the training set) is assembled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with the biological activity. asianpubs.orgacs.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
For isoflavonoids, QSAR studies have been successfully applied to predict various biological activities, including antioxidant capacity and cytotoxicity. mdpi.comnih.gov For instance, QSAR models have revealed that the antioxidant potency of isoflavonoids is strongly influenced by the number and position of hydroxyl groups on the aromatic rings. mdpi.com In another study, QSAR modeling of flavone (B191248) and isoflavone (B191592) derivatives against the HeLa cancer cell line indicated that the energy of the lowest unoccupied molecular orbital (LUMO) and the net charge on the C6 atom are key determinants of cytotoxicity. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
The process of pharmacophore modeling can be either ligand-based or structure-based. In the ligand-based approach, a pharmacophore model is generated by aligning a set of active molecules and extracting their common chemical features. mdpi.com This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. acs.orgnih.gov
Pharmacophore modeling has been instrumental in the discovery and design of novel isoflavonoid-based inhibitors for various targets. For example, a hypothetical pharmacophore model for 5α-reductase inhibitors led to the identification of several isoflavone derivatives as novel nonsteroidal inhibitors. acs.org This highlights the utility of pharmacophore modeling in generating new leads for drug discovery.
Molecular Docking and Protein-Ligand Interaction Studies Involving Astraisoflavanin
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. hilarispublisher.com It is a valuable tool for understanding the molecular basis of protein-ligand interactions and for virtual screening of compound libraries. europeanreview.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com
Molecular docking studies have provided significant insights into the interactions of flavonoids and isoflavonoids with various protein targets. asianpubs.orgrsc.org These studies can reveal key amino acid residues involved in binding and the types of interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netmdpi.com For instance, a molecular docking study of flavonoids with the protein tyrosine phosphatase 1B (PTP1B) active site revealed interactions with catalytic site residues and adjacent loops, providing a structural basis for their inhibitory activity. asianpubs.org Similarly, docking studies of isoflavone analogues with mitochondrial aldehyde dehydrogenase (ALDH2) have helped to elucidate the binding mechanism and the effects of substitutions on binding affinity. acs.org
While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles and findings from studies on similar isoflavonoids can be extrapolated. Such studies would likely investigate how this compound fits into the binding pocket of a target protein and which of its structural features are critical for forming stable interactions.
Rational Design Principles for Isoflavonoid (B1168493) Derivatives based on SAR Findings
The culmination of SAR, QSAR, pharmacophore modeling, and molecular docking studies is the formulation of rational design principles for creating novel and improved isoflavonoid derivatives. nih.gov These principles guide medicinal chemists in making targeted modifications to the lead compound's structure to enhance its desired properties.
Based on the collective findings for isoflavonoids, several rational design strategies can be proposed:
Hydroxyl Group Manipulation: The number and position of hydroxyl groups are consistently shown to be critical for activity. mdpi.comnih.gov Designing derivatives with optimized hydroxylation patterns is a key strategy. For example, the presence of hydroxyl groups at the 3' and 5' positions of the B ring has been linked to increased estrogenic potency in isoflavonoids. nih.gov
Introduction of Lipophilic Moieties: The addition of lipophilic groups, such as prenyl groups, can enhance membrane permeability and biological activity. nih.gov For instance, prenylation at the C8 position of flavonoids has been shown to increase estrogenic activity and ERβ selectivity. nih.gov
Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the isoflavonoid scaffold with other pharmacophores can lead to multi-target agents with novel mechanisms of action. nih.govfrontiersin.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties.
Conformational Restriction: Modifying the structure to lock it into a more bioactive conformation can enhance binding affinity.
The application of these principles, informed by comprehensive SAR and computational studies, allows for the focused and efficient development of next-generation isoflavonoid-based therapeutic agents with improved efficacy and selectivity.
Emerging Research Perspectives and Biotechnological Applications of Astraisoflavanin
Applications of Omics Technologies in Astraisoflavanin Research
The advent of "omics" technologies has revolutionized the study of natural products. These high-throughput methods allow for a comprehensive analysis of the molecules that constitute a biological system, providing a holistic view of cellular processes.
Metabolomics for Comprehensive Profiling of Astragalus Constituents
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of Astragalus research, metabolomics has been instrumental in identifying and quantifying the complex array of phytochemicals present, including this compound.
Recent studies have employed sophisticated analytical techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) for the detailed profiling of Astragalus membranaceus extracts. nih.govfrontiersin.org This powerful method allows for the separation, detection, and identification of numerous compounds in a single analysis. Through such comprehensive analysis, this compound has been successfully identified as a component of these extracts. nih.gov This approach is not only crucial for cataloging the chemical diversity of Astragalus species but also for distinguishing between different species and evaluating the chemical changes that occur after processing. cjnmcpu.commdpi.com
Table 1: Selected Compounds Identified in Astragalus membranaceus Extract via UPLC/Q-TOF-MS
| Compound | Formula | Ion Mode | Status |
|---|---|---|---|
| This compound | C23H28O10 | +Na | Identified |
| Calycosin-7-O-glucoside | C22H22O10 | +H | Identified |
| Ononin | C22H22O9 | +H | Identified |
| Astramembranoside A | C45H72O16 | +H | Identified |
| Astramembranoside B | C47H76O18 | +Na | Identified |
| Isorhamnetin | C16H12O7 | +H | Identified |
| Biochanin A | C16H12O5 | +H | Identified |
This table is generated based on data from a study analyzing Astragalus membranaceus extract. nih.govfrontiersin.org
Transcriptomics for Elucidating Gene Expression in Biosynthesis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This technology provides a snapshot of the genes that are actively being expressed and is a powerful tool for unraveling the biosynthetic pathways of natural products like this compound.
The biosynthesis of isoflavonoids, the class of compounds to which this compound belongs, is a complex process involving a series of enzymatic reactions. Transcriptome analysis of Astragalus species has been used to identify genes involved in flavonoid and isoflavonoid (B1168493) biosynthesis. mdpi.comsci-hub.se For instance, studies have identified differentially expressed genes (DEGs) that are significantly enriched in pathways like phenylpropanoid biosynthesis, flavonoid biosynthesis, and isoflavonoid biosynthesis. mdpi.com
Key enzymes in these pathways include phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS). By analyzing the expression levels of the genes encoding these enzymes under different conditions or in different plant tissues, researchers can build a model of how the biosynthesis of specific compounds is regulated. A recent study identified three uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) from the transcriptome of A. membranaceus that may be involved in isoflavone biosynthesis, with two showing high catalytic activity toward isoflavones. acs.org Overexpression of one of these UGTs significantly increased the content of an isoflavone glucoside in hairy root cultures. acs.org While research has not yet pinpointed the exact genes responsible for the final steps of this compound synthesis, transcriptomics provides a clear roadmap for their discovery. Understanding the genetic regulation of its production is a critical step toward metabolic engineering and enhanced bioproduction. nih.gov
In Vitro Cultivation and Bioproduction Strategies for this compound
The increasing demand for medicinally important plant compounds has led to the exploration of biotechnological production methods as an alternative to wild harvesting or conventional cultivation. In vitro cultivation of plant cells, tissues, and organs offers a controlled environment for the production of specific secondary metabolites.
Astragalus plants are a significant target for in vitro cultivation due to their economic and therapeutic importance. pensoft.net Research has demonstrated that flavonoid production is possible in various in vitro systems of Astragalus species, including shoot cultures, callus cultures, and suspension cultures. pensoft.netpensoft.netresearchgate.netscispace.com Studies on Astragalus hamosus and Astragalus glycyphyllos have shown that these cultures can produce various flavonoids. pensoft.netpensoft.net
The production of these compounds can be influenced by manipulating the composition of the culture medium, such as the levels of plant hormones or mineral nutrients. pensoft.net For example, in A. glycyphyllos callus cultures, modifying the concentration of calcium and magnesium ions was found to affect the total flavonoid content. pensoft.net Furthermore, researchers have explored the use of elicitors—substances that trigger a defense response in plants and often lead to increased production of secondary metabolites—and precursor feeding to enhance yields. In one study, feeding quercetin (B1663063) to a suspension culture of A. glycyphyllos resulted in its biotransformation to isoquercitrin. pensoft.net
These strategies represent a promising platform for the sustainable and scalable production of this compound. By optimizing culture conditions and potentially employing metabolic engineering techniques based on transcriptomic data, it may be possible to develop high-yielding in vitro systems specifically for this compound.
Chemoinformatic and Network Pharmacology Applications in Natural Product Discovery
Chemoinformatics and network pharmacology are computational disciplines that are transforming natural product research and drug discovery. frontiersin.orgresearchgate.net Chemoinformatics applies computational methods to analyze chemical and biological data, while network pharmacology aims to understand the complex interactions between drug components and the network of proteins and pathways in the body. nih.govbenthamdirect.com
These approaches are particularly well-suited for studying traditional medicines like those derived from Astragalus, which contain a multitude of active compounds that often act synergistically on multiple targets. mdpi.commdpi.com Instead of the "one drug, one target" paradigm, network pharmacology embraces the "multi-component, multi-target" nature of herbal medicine. nih.govnih.gov
In the context of Astragalus research, network pharmacology has been used to predict the potential mechanisms of action for its extracts in various conditions. nih.govmdpi.comnih.gov The process typically involves:
Identifying the active chemical constituents of the herb from databases and literature.
Predicting the protein targets of these constituents using computational tools.
Constructing a protein-protein interaction (PPI) network to understand the relationships between these targets.
Performing pathway enrichment analysis to identify the biological pathways most significantly affected.
One such study on Astragalus membranaceus identified 14 active compounds and 343 potential targets, which were primarily involved in pathways related to cancer and neuroactive ligand-receptor interactions. nih.govmdpi.com Although these studies may not have focused specifically on this compound, it is one of the many bioactive compounds present in Astragalus extracts. aloki.hu As more data on this compound's specific targets become available, it can be integrated into these network models to better understand its individual contribution and potential synergistic interactions within the complex biological network. These computational methods are invaluable for generating new hypotheses, prioritizing compounds for further experimental validation, and accelerating the discovery of new therapeutic applications for natural products. embopress.orgmdpi.com
Q & A
Q. Q1: What are the standard methodologies for isolating and purifying Astraisoflavanin from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Key considerations include solvent polarity optimization to preserve compound stability and yield . Purity validation requires NMR (¹H/¹³C) and mass spectrometry (HR-MS) to confirm structural integrity .
Q. Q2: How can researchers ensure reproducibility in this compound bioactivity assays?
Reproducibility hinges on standardized protocols:
- Use cell lines with authenticated profiles (e.g., ATCC-certified) and passage numbers below 20.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to solvent-only controls.
- Predefine statistical thresholds (e.g., p < 0.05 via ANOVA with post-hoc tests) to minimize Type I errors .
Q. Q3: What are the critical parameters for this compound stability studies in vitro?
Stability assessments require:
- pH titration (e.g., 5.0–7.4 to mimic physiological conditions).
- Temperature-controlled environments (4°C, 25°C, 37°C) with time-course sampling.
- LC-MS or UV-Vis spectroscopy to track degradation products. Document half-life (t₁/₂) and identify degradation pathways (e.g., oxidation via ROS assays) .
Advanced Research Questions
Q. Q4: How should researchers resolve contradictory data on this compound’s antioxidant vs. pro-oxidant effects?
Contradictions often arise from assay-specific conditions:
- Dose dependency : Test a wide concentration range (nM–µM) to identify biphasic responses.
- Cell type specificity : Compare primary vs. cancer cells (e.g., NRF2 pathway activation in healthy cells vs. ROS overload in malignant cells).
- Redox environment : Quantify intracellular GSH/GSSG ratios using HPLC or fluorometric kits to contextualize results .
Q. Q5: What experimental designs are optimal for elucidating this compound’s molecular targets?
Combine multi-omics approaches:
- Proteomics : Use pull-down assays with biotinylated this compound and streptavidin affinity chromatography. Validate via SPR (surface plasmon resonance) for binding kinetics.
- Transcriptomics : Perform RNA-seq on treated cells and cross-reference with pathways like NF-κB or MAPK using KEGG/GO enrichment.
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) to confirm phenotypic rescue .
Q. Q6: How can researchers address discrepancies in this compound’s bioavailability across preclinical models?
Discrepancies may stem from:
- Formulation differences : Compare pharmacokinetics (AUC, Cmax) of free compound vs. nano-encapsulated forms (e.g., liposomes).
- Species variability : Use humanized liver models (e.g., FRG mice) to account for metabolic differences.
- Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity (LOQ ≤ 1 ng/mL) .
Methodological Challenges
Q. Q7: What statistical frameworks are recommended for analyzing this compound’s dose-response synergies in combination therapies?
Employ the Chou-Talalay method:
Q. Q8: How should researchers design studies to evaluate this compound’s epigenetic modulation effects?
Focus on:
- DNA methylation : Use MeDIP-seq or pyrosequencing for CpG island analysis.
- Histone modification : Perform ChIP-seq (e.g., H3K27ac or H3K4me3 marks).
- Functional validation : CRISPR-dCas9 systems to overexpress/downregulate epigenetic enzymes (e.g., HDACs) .
Ethical and Reporting Standards
Q. Q9: What ethical considerations are critical for in vivo studies involving this compound?
- Animal welfare : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.
- Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias.
- Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may influence interpretation .
Q. Q10: How can researchers ensure compliance with journal requirements for this compound-related submissions?
- Data deposition : Upload raw NMR, MS, and bioassay datasets to repositories like Zenodo or Figshare.
- Supplementary materials : Include detailed synthetic protocols, spectral data, and statistical code (R/Python scripts).
- Cross-disciplinary collaboration : Involve pharmacologists, chemists, and data scientists to meet multidisciplinary journal criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
